molecular formula C31H42N4O7 B13837165 N-Formyl-Nle-Leu-Phe-Tyr

N-Formyl-Nle-Leu-Phe-Tyr

Cat. No.: B13837165
M. Wt: 582.7 g/mol
InChI Key: DUWJXVXSPCZTQX-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (CAS 71901-21-8) is a synthetic peptide with the sequence N-Formyl-Norleucine-Leucine-Phenylalanine-Norleucine-Tyrosine-Lysine. Its molecular formula is C₄₃H₆₅N₇O₉, and it has a molecular weight of 824.02 Da . This peptide is a potent chemoattractant for human neutrophils, activating superoxide anion production at nanomolar concentrations . It is structurally characterized by:

  • N-terminal formylation, critical for receptor binding.
  • Substitution of methionine (Met) with norleucine (Nle) at positions 1 and 4, enhancing metabolic stability compared to sulfur-containing residues .
  • Radioiodination compatibility, retaining full biological activity for experimental tracking .

It is stored as a lyophilized powder (>95% purity) at -20°C and dissolves in methanol:acetic acid (1:1) .

Properties

Molecular Formula

C31H42N4O7

Molecular Weight

582.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C31H42N4O7/c1-4-5-11-24(32-19-36)28(38)33-25(16-20(2)3)29(39)34-26(17-21-9-7-6-8-10-21)30(40)35-27(31(41)42)18-22-12-14-23(37)15-13-22/h6-10,12-15,19-20,24-27,37H,4-5,11,16-18H2,1-3H3,(H,32,36)(H,33,38)(H,34,39)(H,35,40)(H,41,42)/t24-,25-,26-,27-/m0/s1

InChI Key

DUWJXVXSPCZTQX-FWEHEUNISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC=O

Canonical SMILES

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Peptide Synthesis Overview

The synthesis of this compound typically follows solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis methods, assembling the peptide chain from the C-terminal to the N-terminal. The key step distinguishing this peptide is the introduction of the N-formyl group at the N-terminus, which is critical for its biological function.

N-Formylation Procedure

  • Formylation of the N-terminal amino group is generally achieved by reacting the free amine of the peptide with formylating agents such as formic acid derivatives or formyl chloride under controlled conditions.
  • The formyl group is essential for receptor binding and biological activity, as peptides lacking this modification show significantly reduced potency.

Specific Synthetic Route Using N-Succinimidyl-3-iodo-benzoate (SIB)

A detailed synthesis was reported for a related hexapeptide (N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys), which shares core features with this compound and provides insight into preparation methods:

  • Step 1: Preparation of SIB (N-succinimidyl-3-iodo-benzoate)

    • SIB is synthesized by reacting 3-iodobenzoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide.
    • Purification is done by flash chromatography.
    • SIB acts as an active ester for coupling with peptides.
  • Step 2: Coupling SIB to the Peptide

    • The peptide is dissolved in dimethylformamide (DMF) with triethylamine (TEA).
    • Small crystals of lithium chloride (LiCl) are added to aid solubility.
    • The peptide solution is reacted overnight at room temperature with SIB.
    • The product is purified by reverse-phase high-performance liquid chromatography (HPLC).
    • Structural confirmation is done by amino acid analysis and mass spectrometry.

Though this example includes a lysine residue, the core approach of activating the peptide and coupling with an active ester is applicable to this compound preparation.

Solubility and Stock Solution Preparation

Reliable preparation of stock solutions is crucial for downstream applications. Data from GlpBio provide detailed solubility and stock solution preparation guidelines for N-Formyl-Nle-Leu-Phe-Nle-Tyr analogs:

Amount of Peptide Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 1.2136 0.2427 0.1214
5 mg 6.0678 1.2136 0.6068
10 mg 12.1356 2.4271 1.2136
  • Solubility is enhanced by adjusting pH and using solvents like DMSO.
  • Solutions should be stored at -20°C or -80°C depending on duration of storage.
  • Ultrasonic baths and heating to 37°C aid dissolution.

In Vivo Formulation Preparation

For biological assays, in vivo formulations are prepared by sequential mixing of solvents to maintain clarity and stability:

  • DMSO master liquid is prepared first.
  • PEG300 and Tween 80 are added sequentially with mixing and clarification steps.
  • Finally, water or corn oil is added to complete the formulation.
  • Physical methods such as vortexing, ultrasound, or hot water baths are used to assist solubilization.
  • Strict order of solvent addition and ensuring clarity at each step is critical.

Analytical and Quality Control Aspects

  • Purification of the synthesized peptide is typically performed by reverse-phase HPLC.
  • Structural confirmation is achieved by amino acid analysis and mass spectrometry.
  • The presence of the N-formyl group is essential and confirmed by specific assays.
  • The peptide is used as a reference standard in binding assays and superoxide production assays to assess biological activity and labeling efficiency.

Summary Table of Preparation Steps

Step Description Key Notes
Peptide Assembly Solid-phase or solution-phase synthesis of Nle-Leu-Phe-Tyr sequence Standard peptide synthesis protocols
N-Formylation Reaction of free N-terminal amine with formylating agent Essential for biological activity
Activation with Active Ester Preparation of SIB and coupling to peptide (optional for labeling or modification) Requires DMF, TEA, LiCl; overnight reaction
Purification Reverse-phase HPLC purification Ensures purity and removes side products
Stock Solution Preparation Dissolution in DMSO or other solvents; pH adjustment, ultrasonic bath, heating Storage at -20°C or -80°C recommended
In Vivo Formulation Sequential addition of solvents: DMSO, PEG300, Tween 80, water or corn oil with mixing steps Ensure clarity before each addition; use physical aids

Chemical Reactions Analysis

Types of Reactions

N-Formyl-Nle-Leu-Phe-Tyr primarily undergoes peptide bond formation and cleavage reactions. It can also participate in formylation and deprotection reactions during its synthesis.

Common Reagents and Conditions

    Formylation: Formic acid or formyl chloride

    Deprotection: Trifluoroacetic acid (TFA) for removing protecting groups

    Coupling: Carbodiimides (e.g., DCC, EDC) for peptide bond formation

Major Products

The major product of these reactions is the fully synthesized this compound peptide, which can be further modified or conjugated with fluorophores for research purposes.

Scientific Research Applications

Immunological Applications

Chemotaxis and Immune Response Modulation

N-Formyl-Nle-Leu-Phe-Tyr acts as a potent agonist for formyl peptide receptors (FPRs), which are expressed on immune cells such as neutrophils and monocytes. These receptors play a critical role in mediating chemotaxis, the process by which cells move towards chemical stimuli, particularly during inflammatory responses. Studies have demonstrated that fNLPNT can trigger signaling cascades leading to:

  • Cell Migration : It enhances the movement of neutrophils towards sites of infection or injury.
  • Phagocytosis : The peptide promotes the engulfing of pathogens by immune cells.
  • Respiratory Burst : It stimulates the production of reactive oxygen species, crucial for pathogen destruction .

Pharmacological Applications

Potential Therapeutic Uses

The ability of this compound to modulate immune responses has led researchers to explore its therapeutic potential in various conditions:

  • Sepsis and Inflammation : In models of septic and aseptic inflammation, N-formyl peptides have been shown to induce systemic inflammatory responses. For instance, studies indicated that FITC-conjugated fNLPNT was rapidly taken up by liver cells, suggesting its role in modulating liver inflammation .
  • Cancer Therapy : Research indicates that N-formyl peptides can influence tumor growth and immune evasion mechanisms in cancer. The modulation of immune cell activity could enhance the efficacy of existing cancer treatments .

Biochemical Studies

Receptor Interaction Studies

The interaction of this compound with FPRs has been extensively studied to understand receptor dynamics:

  • Binding Affinity : Studies have shown that fNLPNT retains full biological activity with an effective concentration (EC50) in the low nanomolar range, indicating strong receptor binding capabilities .
  • Polymorphism Effects : Research has also focused on how genetic variations in FPRs affect their activation by peptides like fNLPNT. Variants of the receptor demonstrated differential activation patterns when exposed to this peptide .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other formylated peptides. The following table summarizes key features:

Compound NameKey FeaturesUnique Properties
N-formyl-Met-Leu-PheClassic chemotactic peptideFirst identified formylated peptide
N-formyl-Lys-Leu-PheSimilar receptor bindingDifferent amino acid composition
This compoundEnhanced binding affinityMore complex structure with additional residues
N-formyl-Tyr-Leu-PheVariations in biological activityPotentially different receptor specificity

This comparative analysis highlights how this compound stands out due to its enhanced binding affinity and more complex structure, which may lead to improved therapeutic outcomes.

Mechanism of Action

N-Formyl-Nle-Leu-Phe-Tyr exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of immune cells, particularly neutrophils. This binding triggers a signaling cascade that leads to the activation and chemotaxis of these cells. The molecular targets include FPR1, which mediates the inflammatory response by activating downstream pathways such as MAPK and PI3K.

Comparison with Similar Compounds

N-Formyl-Met-Leu-Phe (fMLP)

Key Features :

  • Sequence : N-Formyl-Met-Leu-Phe.
  • Molecular Formula : C₂₁H₃₁N₃O₅S.
  • Molecular Weight : 437.6 Da .
  • Biological Activity : Classic chemoattractant for neutrophils, binding to formyl peptide receptors (FPRs) to induce chemotaxis and superoxide production .

Comparison :

  • Structural Differences: Methionine (Met) at position 1 in fMLP vs. Nle in N-Formyl-Nle-Leu-Phe-Tyr. Nle lacks the sulfur atom in Met, reducing oxidative degradation risks . Extended sequence in this compound (6 residues vs.
  • Potency :
    • N-Formyl-Nle-Leu-Phe derivatives exhibit 10–100× higher potency than fMLP in neutrophil activation assays .
    • Radioiodinated this compound retains full activity, whereas fMLP analogs may lose efficacy upon modification .

N-Formyl-Met-Leu-Phe-Phe

Key Features :

  • Sequence : N-Formyl-Met-Leu-Phe-Phe.
  • Molecular Weight : ~650 Da (estimated).
  • Biological Activity : Enhanced chemoattractant activity due to the additional phenylalanine (Phe) residue, prolonging receptor interaction .

Comparison :

  • Potency :
    • Comparable to this compound in neutrophil activation but less stable due to Met oxidation susceptibility .

Tyr-Phe-Cys-Leu-Thr (YFCLT)

Key Features :

  • Sequence : Tyr-Phe-Cys-Leu-Thr.
  • Molecular Weight : ~635 Da.
  • Biological Activity : Antioxidant peptide protecting HepG2 cells from alcohol-induced damage via ROS reduction and lipid metabolism modulation .

Comparison :

  • Functional Contrast :
    • YFCLT targets oxidative stress pathways, unlike the neutrophil-focused this compound .
  • Structural Differences :
    • Lack of N-terminal formylation and presence of cysteine (Cys) enable disulfide bond formation, critical for antioxidant activity .

Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂)

Key Features :

  • Sequence : Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂.
  • Molecular Weight : ~950 Da.

Comparison :

  • Structural Differences: D-amino acid configuration (D-Met) enhances receptor selectivity for opioid over formyl peptide receptors .
  • Functional Contrast :
    • Targets pain modulation pathways, unlike neutrophil-activating peptides .

Data Tables

Compound Molecular Formula Molecular Weight (Da) Key Structural Features Biological Activity References
This compound-Lys C₄₃H₆₅N₇O₉ 824.02 Nle substitution, 6-residue chain Neutrophil chemoattractant (nanomolar)
N-Formyl-Met-Leu-Phe (fMLP) C₂₁H₃₁N₃O₅S 437.6 Methionine at position 1 Neutrophil activation (micromolar)
Tyr-Phe-Cys-Leu-Thr (YFCLT) C₃₀H₄₁N₅O₇S 635.73 Cysteine residue, antioxidant motif HepG2 cell protection
Dermenkephalin C₄₄H₆₃N₉O₉S₂ 950.15 D-Met configuration, opioid sequence δ-opioid receptor agonist

Key Findings and Implications

Structural Determinants of Activity :

  • The N-terminal formyl group is essential for FPR binding across all formylated peptides .
  • Nle substitution improves stability and potency compared to Met-containing analogs .

Functional Diversity: Minor sequence alterations (e.g., addition of Phe or D-amino acids) drastically shift biological targets (e.g., chemotaxis → opioid signaling) .

Applications :

  • This compound is optimal for high-precision neutrophil studies, while fMLP remains a cost-effective standard .

Biological Activity

N-Formyl-Nle-Leu-Phe-Tyr (N-FNLPT) is a synthetic peptide that has garnered significant attention in immunological research due to its biological activity as a potent chemoattractant. This article explores its mechanisms of action, biological significance, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular attributes:

  • Molecular Formula : C₄₃H₆₅N₇O₉
  • Molecular Weight : Approximately 824.018 g/mol
  • Density : 1.182 g/cm³
  • Boiling Point : 1183.3ºC at 760 mmHg

The unique sequence of amino acids—norleucine (Nle), leucine (Leu), phenylalanine (Phe), and tyrosine (Tyr)—enhances its stability and resistance to enzymatic degradation compared to other formyl peptides, contributing to its prolonged biological activity .

Binding to Formyl Peptide Receptors (FPRs)

N-FNLPT primarily acts as an agonist for formyl peptide receptors (FPRs), which are G-protein-coupled receptors expressed on neutrophils. Upon binding, N-FNLPT activates a signaling cascade that leads to:

  • Neutrophil Chemotaxis : The migration of neutrophils towards sites of infection or inflammation.
  • Cell Activation : Triggering various intracellular pathways, including phosphoinositide 3-kinase-Akt pathways, which are crucial for immune responses .

Chemoattractant Properties

Research has demonstrated that N-FNLPT effectively induces chemotaxis in human neutrophils. Notably, it has an EC50 value of 0.4 nM in chemotaxis assays, indicating its high potency . The compound's ability to bind specifically to FPRs facilitates the localization of leukocytes at inflammation sites, which is critical for effective immune response.

Comparative Studies

In comparative studies with other formylated peptides, N-FNLPT exhibited significant activity:

Compound NameEC50 (nM)Key Features
N-Formyl-Methionyl-Leucyl-Phenylalanine7.0 ± 1.7 × 10⁻¹¹Classic formyl peptide
This compound0.4High potency in chemotaxis
N-Formyl-Methionyl-Leucyl-Phenylalanine-LysineVariesSimilar structure with additional lysine

These findings underscore the unique efficacy of N-FNLPT among synthetic peptides used in immunological applications .

Personalized Medicine Implications

Variations in receptor haplotypes can influence the binding affinity and functional responses to N-FNLPT. Certain polymorphisms in FPR1 enhance sensitivity to this compound, suggesting potential applications in personalized medicine for inflammatory diseases.

Role in Neurodegenerative Diseases

Recent studies have implicated FPRs in non-myeloid roles within the central nervous system, where they may contribute to neurogenesis and neuronal differentiation. This opens avenues for exploring N-FNLPT as a therapeutic target in conditions such as Alzheimer's disease and Parkinson's disease .

Q & A

Q. What is the optimal synthesis method for N-Formyl-Nle-Leu-Phe-Tyr, and how can purity be validated?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) . Key steps include sequential coupling of Fmoc-protected amino acids, deprotection using piperidine, and cleavage from the resin with trifluoroacetic acid (TFA). Purity is validated using reverse-phase HPLC (≥95% purity) and mass spectrometry (MS) for molecular weight confirmation .

Q. How does this compound interact with immune cells?

The peptide binds to formyl peptide receptors (FPRs) on neutrophils, triggering intracellular calcium mobilization and chemotaxis. Its N-terminal formyl group mimics bacterial peptides, enabling innate immune activation. Radiolabeled analogs (e.g., radioiodinated versions) confirm receptor specificity via competitive binding assays .

Q. What are the primary storage and stability considerations for this peptide?

Lyophilized powder should be stored at -20°C to prevent degradation. Reconstituted solutions (in DMSO or aqueous buffers) are stable for short-term use at 4°C. Long-term storage in aliquots at -80°C is recommended to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How do structural modifications (e.g., norleucine substitution) affect receptor binding affinity and functional activity?

Substitution of methionine with norleucine (Nle) enhances stability against oxidation while maintaining FPR binding. Comparative studies show that this compound exhibits a Kd of 2.2 nM for FPR, comparable to N-formyl-Met-Leu-Phe (fMLF) but with reduced susceptibility to enzymatic degradation. Activity assays (e.g., calcium flux or chemotaxis) validate these effects .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies of formylated peptides?

Conflicting SAR data (e.g., variations in receptor specificity across analogs) are addressed by:

  • Systematic residue scanning (e.g., replacing Phe with Tyr or Nle).
  • Competitive binding assays using fluorescently labeled ligands (e.g., fNLFNYK-FITC).
  • Molecular dynamics simulations to predict receptor-ligand interactions. For example, N-formyl-Tyr-Leu-Phe shows reduced chemotactic activity compared to Nle-containing analogs, highlighting the role of hydrophobic residues in FPR activation .

Q. How can isotopic labeling (e.g., 13C/15N) enhance tracking of this peptide in pharmacokinetic studies?

Isotopic labels enable precise quantification via NMR or mass spectrometry in biological matrices. For instance, 13C-labeled Nle facilitates tracking of metabolic stability in serum, while 15N tags improve detection limits in tissue distribution studies. This approach is critical for optimizing dosing in preclinical models .

Q. What methodologies confirm functional internalization of FPR upon peptide binding?

Fluorophore-conjugated analogs (e.g., fNLFNYK-TAMRA) are used in live-cell imaging to visualize receptor internalization. Flow cytometry quantifies surface receptor depletion, while confocal microscopy tracks endosomal trafficking. Pharmacological inhibitors (e.g., cytochalasin D) validate actin-dependent internalization mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.